Benzenesulfonamide, 4-amino-N-octadecyl-
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Overview
Description
Benzenesulfonamide, 4-amino-N-octadecyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-octadecyl- typically involves the reaction of 4-aminobenzenesulfonamide with an octadecyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the benzenesulfonamide attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-octadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-octadecyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes involved in disease pathways.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-octadecyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the long octadecyl chain, resulting in different physical and chemical properties.
N-Octadecylbenzenesulfonamide: Similar structure but without the amino group, affecting its reactivity and applications.
Uniqueness
Benzenesulfonamide, 4-amino-N-octadecyl- is unique due to the presence of both the amino group and the long octadecyl chain. This combination imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier formulations.
Properties
CAS No. |
113687-33-5 |
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Molecular Formula |
C24H44N2O2S |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-amino-N-octadecylbenzenesulfonamide |
InChI |
InChI=1S/C24H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-29(27,28)24-20-18-23(25)19-21-24/h18-21,26H,2-17,22,25H2,1H3 |
InChI Key |
ZBDTVAOQVHJXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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